molecular formula C18H12ClNO3S B8466073 2-(Benzenesulfonyl)-3-(2-chlorobenzoyl)pyridine

2-(Benzenesulfonyl)-3-(2-chlorobenzoyl)pyridine

Cat. No. B8466073
M. Wt: 357.8 g/mol
InChI Key: CQFZPZLDLNMGAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08772496B2

Procedure details

Charge powdered KOtBu (221.1 g, 1.93 moles, 1.40 eq.) to Reactor A, then charge DMSO (2 L) at 25° C. over 10 min. The KOtBu/DMSO solution is stirred for 30 min at 23° C., then a solution of 4-acetyl pyridine (92 mL, 2.07 moles, 1.50 eq) in DMSO (250 mL) is prepared in reactor B. The contents of reactor B are added to Reactor A over 10 minutes, then the Reactor A enolate solution is stirred at 23° C. for 1 h. In a separate 12-L flask (Reactor C), solid LiOH (84.26 g, 3.45 moles, 2.0 eq) is poured into a mixture of (2-phenylsulfonyl-pyridin-3-yl)-(2-chlorophenyl)methanone (500.0 g, 1.34 moles, 1.0 eq) and DMSO (2 L), with stirring, at 23° C. The enolate solution in reactor A is then added to Reactor C over a period of at least 15 minutes, and the red suspension warmed to 40° C. The reaction is stirred for 3 h, after which time HPLC analysis reveals less than 2% (2-phenylsulfonyl-pyridin-3-yl)-(2-chlorophenyl)methanone. Toluene (2.5 L) is charged, and the reactor temperature cooled to 30° C. The mixture is quenched by addition of glacial acetic acid (316 mL, 5.52 moles, 4.0 eq), followed by 10% NaCl (2.5 L). The biphasic mixture is transferred to a 22-L bottom-outlet Morton flask, and the aqueous layer is removed. The aqueous layer is then extracted with toluene (750 mL). The combined organic layers are washed with 10% NaCl (750 mL), then concentrated to 4 volumes and transferred to a 12-L Morton flask and rinsed with isopropyl acetate (4 vol, 2 L). The opaque amber solution is warmed to 75 degrees to 75° C. over 40 min. Benzoic acid (171.1 g, 1.34 moles, 1.0 eq) is dissolved in hot isopropyl acetate (1.5 L), and charged to the crude free base solution over at least 30 min. The crude solution containing benzoate salt is stirred for 0.5 h at 75° C. then cooled to 23° C. When solids are first observed, the cooling is stopped and the mixture is aged for an hour at the temperature at which crystals are first observed. Alternatively, if seed crystal is available, the mixture may be seeded with (2-chlorophenyl)-[2-(2-hydroxy-2-pyridin-4-yl-vinyl)pyridin-3-yl]methanone benzoate (2.25 g) at 75° C., followed by stirring for 0.5 h at 75° C., then cooling to 23° C. over at least 1.5 h. The mixture is then cooled to <5° C., then filtered through paper on a 24 cm single-plate filter. The filter cake is then rinsed with cold i-PrOAc (750 mL) to produce granular crystals of bright orange-red color. The wet solid is dried at 55° C. to produce 527.3 g (83% yield) with 99.9% purity. (2-chlorophenyl)-[2-(2-hydroxy-2-pyridin-4-yl-vinyl)pyridin-3-yl]methanone benzoate. Anal. Calcd. for C26H19N2ClO4: C, 68.05; H, 4.17; N, 7.13. Found: C, 67.89; H, 4.15; N 6.05. HRMS: calcd for C19H13ClN2O2, 336.0666. found 336.0673.
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
221.1 g
Type
reactant
Reaction Step Two
Name
Quantity
2.5 L
Type
reactant
Reaction Step Three
Quantity
171.1 g
Type
reactant
Reaction Step Four
Quantity
1.5 L
Type
solvent
Reaction Step Four
[Compound]
Name
crude solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
benzoate salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
(2-chlorophenyl)-[2-(2-hydroxy-2-pyridin-4-yl-vinyl)pyridin-3-yl]methanone benzoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
(2-chlorophenyl)-[2-(2-hydroxy-2-pyridin-4-yl-vinyl)pyridin-3-yl]methanone benzoate
Quantity
2.25 g
Type
catalyst
Reaction Step Seven
Name
Quantity
2 L
Type
solvent
Reaction Step Eight
Name
KOtBu DMSO
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
2.5 L
Type
solvent
Reaction Step Ten
[Compound]
Name
enolate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
[Compound]
Name
12-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
Name
Quantity
84.26 g
Type
reactant
Reaction Step Twelve
Quantity
500 g
Type
reactant
Reaction Step Twelve
Name
Quantity
2 L
Type
solvent
Reaction Step Twelve
[Compound]
Name
enolate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen
Quantity
316 mL
Type
reactant
Reaction Step Fifteen
Yield
83%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([O-])([CH3:4])[CH3:3].[K+].CC([O-])(C)C.[K+].CS(C)=O.[Li+].[OH-:18].C1(S([C:28]2C(C(C3C=CC=CC=3Cl)=O)=CC=[CH:30][N:29]=2)(=O)=O)C=CC=CC=1.C(O)(=O)C.[Na+].[Cl-].C(O)(=O)C1C=CC=CC=1.C(O)(=O)C1C=CC=CC=1.Cl[C:68]1C=CC=CC=1C(C1C(C=C(O)C2C=CN=CC=2)=NC=CC=1)=O>CS(C)=O.C(OC(C)C)(=O)C.C(O)(=O)C1C=CC=CC=1.ClC1C=CC=CC=1C(C1C(C=C(O)C2C=CN=CC=2)=NC=CC=1)=O.C1(C)C=CC=CC=1>[C:1]([C:2]1[CH:4]=[CH:30][N:29]=[CH:28][CH:3]=1)(=[O:18])[CH3:68] |f:0.1,2.3.4,5.6,9.10,12.13,16.17|

Inputs

Step One
Name
Quantity
250 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
221.1 g
Type
reactant
Smiles
CC(C)(C)[O-].[K+]
Step Three
Name
Quantity
2.5 L
Type
reactant
Smiles
[Na+].[Cl-]
Step Four
Name
Quantity
171.1 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)O
Name
Quantity
1.5 L
Type
solvent
Smiles
C(C)(=O)OC(C)C
Step Five
Name
crude solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
benzoate salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
(2-chlorophenyl)-[2-(2-hydroxy-2-pyridin-4-yl-vinyl)pyridin-3-yl]methanone benzoate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)O.ClC1=C(C=CC=C1)C(=O)C=1C(=NC=CC1)C=C(C1=CC=NC=C1)O
Step Seven
Name
(2-chlorophenyl)-[2-(2-hydroxy-2-pyridin-4-yl-vinyl)pyridin-3-yl]methanone benzoate
Quantity
2.25 g
Type
catalyst
Smiles
C(C1=CC=CC=C1)(=O)O.ClC1=C(C=CC=C1)C(=O)C=1C(=NC=CC1)C=C(C1=CC=NC=C1)O
Step Eight
Name
Quantity
2 L
Type
solvent
Smiles
CS(=O)C
Step Nine
Name
KOtBu DMSO
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)(C)[O-].[K+].CS(=O)C
Step Ten
Name
Quantity
2.5 L
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Eleven
Name
enolate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Twelve
Name
12-L
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
84.26 g
Type
reactant
Smiles
[Li+].[OH-]
Name
Quantity
500 g
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)(=O)C1=NC=CC=C1C(=O)C1=C(C=CC=C1)Cl
Name
Quantity
2 L
Type
solvent
Smiles
CS(=O)C
Step Thirteen
Name
enolate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Fourteen
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)(=O)C1=NC=CC=C1C(=O)C1=C(C=CC=C1)Cl
Step Fifteen
Name
Quantity
316 mL
Type
reactant
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
23 °C
Stirring
Type
CUSTOM
Details
with stirring, at 23° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The contents of reactor B are added to Reactor A over 10 minutes
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
the red suspension warmed to 40° C
STIRRING
Type
STIRRING
Details
The reaction is stirred for 3 h
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
the reactor temperature cooled to 30° C
CUSTOM
Type
CUSTOM
Details
The biphasic mixture is transferred to a 22-L bottom-outlet
CUSTOM
Type
CUSTOM
Details
Morton flask, and the aqueous layer is removed
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer is then extracted with toluene (750 mL)
WASH
Type
WASH
Details
The combined organic layers are washed with 10% NaCl (750 mL)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to 4 volumes
WASH
Type
WASH
Details
rinsed with isopropyl acetate (4 vol, 2 L)
TEMPERATURE
Type
TEMPERATURE
Details
The opaque amber solution is warmed to 75 degrees to 75° C. over 40 min
Duration
40 min
ADDITION
Type
ADDITION
Details
charged to the crude free base solution over at least 30 min
STIRRING
Type
STIRRING
Details
is stirred for 0.5 h at 75° C.
Duration
0.5 h
TEMPERATURE
Type
TEMPERATURE
Details
then cooled to 23° C
WAIT
Type
WAIT
Details
the mixture is aged for an hour at the temperature at which crystals
STIRRING
Type
STIRRING
Details
by stirring for 0.5 h at 75° C.
Duration
0.5 h
TEMPERATURE
Type
TEMPERATURE
Details
cooling to 23° C. over at least 1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is then cooled to <5° C.
FILTRATION
Type
FILTRATION
Details
filtered through paper on a 24 cm single-plate filter
WASH
Type
WASH
Details
The filter cake is then rinsed with cold i-PrOAc (750 mL)
CUSTOM
Type
CUSTOM
Details
to produce granular crystals of bright orange-red color
CUSTOM
Type
CUSTOM
Details
The wet solid is dried at 55° C.
CUSTOM
Type
CUSTOM
Details
to produce 527.3 g (83% yield) with 99.9% purity

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C1=CC=NC=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.07 mol
AMOUNT: VOLUME 92 mL
AMOUNT: EQUIVALENTS
YIELD: PERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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